molecular formula C16H31NSSn B2832241 butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) CAS No. 1428761-41-4

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)

Cat. No.: B2832241
CAS No.: 1428761-41-4
M. Wt: 388.2
InChI Key: AWTPGDBGAZQWFM-UHFFFAOYSA-N
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Description

The compound "butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)" is hypothesized to be a tin(IV) complex where the 4-methyl-5H-1,3-thiazol-5-ide ion acts as a ligand. Butane may serve as a solvent or aliphatic substituent, though its exact role is unclear without direct structural data. Tin(IV) complexes are known for their diverse coordination chemistry, often forming stable structures with nitrogen- or sulfur-containing ligands like thiazoles . The thiazole moiety, a five-membered heterocycle with sulfur and nitrogen, can enhance metal-ligand binding through electron donation, influencing reactivity and stability .

Properties

IUPAC Name

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTPGDBGAZQWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC1=[C-]SC=N1.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) typically involves the stannylation of a thiazole precursor. One common method is the reaction of 4-methyl-5-bromo-1,3-thiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to reflux in a suitable solvent like toluene or xylene .

Industrial Production Methods

While specific industrial production methods for butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Such as halides or sulfonates, are commonly used in substitution reactions.

    Palladium Catalysts: Essential for coupling reactions, often used with ligands to enhance reactivity.

    Solvents: Toluene, xylene, or other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted thiazoles can be obtained.

    Coupling Products: New carbon-carbon bonded products, which can be further functionalized for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) in chemical reactions involves the activation of the stannyl group by a catalyst, typically palladium. The activated stannyl group can then undergo nucleophilic attack on an electrophile, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .

Comparison with Similar Compounds

Tin(IV) Complexes with Heterocyclic Ligands

Tin(IV) complexes vary widely based on ligand choice. For example:

  • Phthalocyanine-Tin Complexes : These macrocyclic complexes exhibit high thermal stability and are used in catalysis. Unlike the target compound, they typically involve porphyrin-like ligands rather than thiazoles .
  • Vanadium-Phosphorus-Tin Systems : highlights vanadium(IV) species interacting with hydrocarbons like butane, leading to redox changes. Tin(IV), however, is less redox-active, suggesting greater stability in similar environments .

Key Properties Comparison Table

Property Target Compound (Hypothesized) Phthalocyanine-Sn(IV) V⁴⁺-Butane System
Oxidation State +4 +4 +4 (V)
Ligand Type Thiazolide Macrocyclic Phosphate/Butane
Thermal Stability Moderate (inferred) High Low (redox-sensitive)
Reactivity with Alkanes Unlikely None Redox-active

Thiazole-Containing Compounds

Thiazole derivatives in the evidence exhibit diverse substitution patterns and applications:

  • Compound 9c () : A thiazole-triazole acetamide with a bromophenyl group. Its IR spectrum shows C=S stretches at ~1,250 cm⁻¹, and NMR data confirm aryl-thiazole coupling .
  • Compound 5h (): A thiazolidinone-benzimidazole hybrid with a methoxy substituent. Melting points (~236°C) and LCMS data (m/z 486) highlight its stability .

Structural and Spectral Comparison

Compound Substituent Melting Point (°C) Key IR/NMR Features
Target Compound 4-Methyl-thiazolide N/A (hypothesized) Expected C-S/N peaks ~1,200 cm⁻¹
9c Bromophenyl-thiazole 218–220 ¹H NMR δ 7.8 (Ar-H), IR 1,250 cm⁻¹
5h Methoxy-benzimidazole 236–237 ¹³C NMR δ 160 (C=O), m/z 486

Role of Aliphatic Components

Butane’s role may parallel its use in vanadium systems (), where it participates in redox reactions. However, in tin(IV) complexes, alkanes like butane are more likely inert solvents or substituents, influencing solubility or steric effects. For instance, ’s phthalocyanine synthesis uses THF and CH₂Cl₂, suggesting non-reactive solvent roles .

Critical Data Gaps and Recommendations

The absence of explicit data on the target compound necessitates consulting authoritative databases (e.g., Merck Index or CRC Handbook ) for physical properties like solubility, boiling points, and crystallographic parameters. Experimental validation via XRD and NMR is also recommended to confirm the hypothesized structure.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing tin(4+)-coordinated thiazolide complexes, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling aryl isothiocyanates with amine precursors under controlled conditions. For example, reactions may use formaldehyde and ammonia in polar solvents (e.g., ethanol) at reflux temperatures (~80°C). Optimization includes solvent selection (polar vs. nonpolar), catalyst screening (e.g., acid/base catalysts), and temperature gradients to enhance yield and purity. Structural validation is achieved via melting point analysis, IR spectroscopy (for functional groups like C=S or Sn–N bonds), and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of tin(4+)-thiazolide complexes?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular frameworks, particularly for aromatic protons in thiazole rings (δ 7.0–8.5 ppm) and tin coordination shifts. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weights, while IR spectroscopy identifies key bonds (e.g., Sn–S stretches at 450–550 cm⁻¹). Elemental analysis discrepancies (e.g., C/H/N vs. calculated values) require iterative recrystallization or column chromatography to resolve .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of tin(4+)-thiazolide complexes?

  • Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Machine learning algorithms analyze reaction databases to prioritize synthetic routes with high thermodynamic feasibility and low energy barriers .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for tin(4+)-thiazolide systems?

  • Answer: Discrepancies in NMR chemical shifts or elemental analysis often arise from impurities or incomplete coordination. Advanced techniques like 2D NMR (COSY, HSQC) clarify proton-proton correlations, while X-ray crystallography provides definitive structural confirmation. For computational disagreements, recalibrating solvent effect models or incorporating relativistic effects (critical for heavy atoms like tin) improves alignment with experimental data .

Q. How do substituent variations on the thiazole ring influence the reactivity and biological activity of tin(4+) complexes?

  • Answer: Electron-withdrawing groups (e.g., –Br, –F) on the thiazole ring enhance electrophilic character, increasing reactivity in cross-coupling reactions. Bioactivity studies show that 4-fluorobenzylidene substituents improve enzyme inhibition (e.g., kinase targets) due to enhanced hydrophobic interactions. Comparative assays (e.g., IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) correlate structural features with activity profiles .

Methodological Challenges and Future Directions

Q. What are the limitations of current synthetic routes for tin(4+)-thiazolide complexes, and how can continuous flow reactors address them?

  • Answer: Batch synthesis often suffers from scalability issues and inconsistent mixing. Continuous flow reactors enable precise control over residence time and temperature, improving reproducibility. For example, microreactors with immobilized tin catalysts reduce side reactions (e.g., hydrolysis) and enhance throughput. Real-time monitoring via inline IR or UV-vis spectroscopy further optimizes reaction dynamics .

Q. How can AI-driven platforms accelerate the discovery of novel tin(4+)-thiazolide derivatives with tailored properties?

  • Answer: AI models trained on reaction databases predict viable ligand combinations and optimal tin coordination geometries. Platforms like COMSOL Multiphysics integrate reaction kinetics simulations with material properties (e.g., solubility, stability) to prioritize candidates for synthesis. Autonomous laboratories then execute high-throughput screening, iterating based on real-time feedback from spectroscopic and chromatographic data .

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